Cas no 88773-84-6 (2H-Pyran, tetrahydro-2-(undecyloxy)-)
88773-84-6 structure
Product Name:2H-Pyran, tetrahydro-2-(undecyloxy)-
CAS No:88773-84-6
MF:C16H32O2
MW:256.424085617065
CID:621759
PubChem ID:13184696
Update Time:2025-04-19
2H-Pyran, tetrahydro-2-(undecyloxy)- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran, tetrahydro-2-(undecyloxy)-
- 2-undecoxyoxane
- DTXSID20525624
- SCHEMBL3230862
- 2-(UNDECYLOXY)OXANE
- 88773-84-6
-
- Inchi: 1S/C16H32O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h16H,2-15H2,1H3
- InChI Key: SSUBPXAHZSKEQN-UHFFFAOYSA-N
- SMILES: O1CCCCC1OCCCCCCCCCCC
Computed Properties
- Exact Mass: 256.240230259g/mol
- Monoisotopic Mass: 256.240230259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 11
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 18.5Ų
2H-Pyran, tetrahydro-2-(undecyloxy)- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
88773-84-6 (2H-Pyran, tetrahydro-2-(undecyloxy)-) Related Products
- 3658-79-5(1,1-Diethoxypentane)
- 3658-93-3(1,1-Diethoxyhexane)
- 3658-95-5(1,1-diethoxybutane)
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- 5405-58-3(ethylidenebis(oxy)dihexane)
- 2162-31-4(THP-PEG1-alcohol)
- 18545-17-0(5,5-Diethoxypentan-1-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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